molecular formula C16H22FNO B4391661 N-cyclooctyl-2-(4-fluorophenyl)acetamide

N-cyclooctyl-2-(4-fluorophenyl)acetamide

Cat. No. B4391661
M. Wt: 263.35 g/mol
InChI Key: DYPMLPLEUFZLRF-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-(4-fluorophenyl)acetamide, also known as CX717, is a novel compound that has gained significant attention in the scientific community due to its potential cognitive enhancing effects. CX717 belongs to a class of compounds known as ampakines, which are positive allosteric modulators of AMPA receptors in the brain.

Mechanism of Action

N-cyclooctyl-2-(4-fluorophenyl)acetamide works by binding to the allosteric site of AMPA receptors in the brain, which enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. This results in increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
N-cyclooctyl-2-(4-fluorophenyl)acetamide has been shown to increase the release of acetylcholine, dopamine, and norepinephrine in the prefrontal cortex, which are neurotransmitters involved in attention, memory, and learning. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One major advantage of N-cyclooctyl-2-(4-fluorophenyl)acetamide is its ability to enhance cognitive function without causing significant side effects or toxicity. However, its effectiveness may vary depending on the dosage and administration route, and more research is needed to determine its long-term safety and efficacy.

Future Directions

Future research on N-cyclooctyl-2-(4-fluorophenyl)acetamide should focus on its potential therapeutic applications in treating cognitive deficits associated with neurological disorders, as well as its effects on brain plasticity and neuroprotection. Additionally, more studies are needed to determine the optimal dosage and administration route for N-cyclooctyl-2-(4-fluorophenyl)acetamide, as well as its potential interactions with other drugs.

Scientific Research Applications

N-cyclooctyl-2-(4-fluorophenyl)acetamide has been extensively studied for its cognitive enhancing effects in animal models and human trials. It has been shown to improve learning and memory in rats and mice, as well as enhance attention and working memory in healthy human volunteers. N-cyclooctyl-2-(4-fluorophenyl)acetamide has also been investigated for its potential therapeutic applications in treating cognitive deficits associated with various neurological disorders, such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

N-cyclooctyl-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO/c17-14-10-8-13(9-11-14)12-16(19)18-15-6-4-2-1-3-5-7-15/h8-11,15H,1-7,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPMLPLEUFZLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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